molecular formula C16H16O3 B5321600 2-methylphenyl (4-methoxyphenyl)acetate

2-methylphenyl (4-methoxyphenyl)acetate

Cat. No.: B5321600
M. Wt: 256.30 g/mol
InChI Key: HPDZAERUTAMUFS-UHFFFAOYSA-N
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Description

2-methylphenyl (4-methoxyphenyl)acetate is a chemical ester of interest in organic synthesis and pharmaceutical research. As a synthetic intermediate, it can be utilized by researchers in the development of novel chemical entities or as a building block for more complex molecular structures. Its specific applications and mechanism of action are areas of ongoing scientific investigation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature for detailed protocols and handling procedures. For R&D use only. Not for medicinal, household, or other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl) 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-16(17)11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDZAERUTAMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylphenyl 4 Methoxyphenyl Acetate

Established Synthetic Routes and Mechanistic Considerations

The formation of the ester bond between a carboxylic acid and a phenol (B47542) is a cornerstone of organic synthesis. For 2-methylphenyl (4-methoxyphenyl)acetate, several reliable methods can be employed, each with distinct mechanistic features.

The most direct route to this compound involves the reaction of 4-methoxyphenylacetic acid with 2-methylphenol. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, direct esterification often requires activation of the carboxylic acid or specific catalytic conditions. rsc.orgacs.org

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed, often by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The phenol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.comorganic-chemistry.org

Steglich Esterification: For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comnih.gov The reaction is typically performed at room temperature in an aprotic solvent. wikipedia.org Mechanistically, the carboxylic acid adds to the DCC to form an O-acylisourea intermediate. This activated intermediate is then attacked by the phenol to form the ester. organic-chemistry.org DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium species, which is then readily attacked by the phenol, suppressing a potential side reaction where the O-acylisourea rearranges to an unreactive N-acylurea. wikipedia.orgorganic-chemistry.org The byproduct of this reaction is dicyclohexylurea (DCU), a solid that can often be removed by filtration. wikipedia.org

Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for ester synthesis under mild conditions, particularly useful for secondary alcohols where it proceeds with inversion of stereochemistry. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of aryl esters, it involves the reaction of a carboxylic acid and a phenol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction mechanism involves the formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate. The alcohol then adds to this species, leading to an activated alkoxyphosphonium salt. The carboxylate then acts as a nucleophile, displacing the phosphine oxide in an SN2 fashion to form the ester. organic-chemistry.org

A plausible synthetic route would also involve the conversion of 4-methoxyphenylacetic acid to its more reactive acid chloride derivative, 4-methoxyphenylacetyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then react readily with 2-methylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the target ester.

Modern organic synthesis has seen the rise of transition-metal-catalyzed cross-coupling reactions as a powerful tool for bond formation. While direct esterification methods are common, cross-coupling strategies offer alternative disconnections for the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key parameters include the catalyst system, solvent, temperature, and pressure.

The choice of catalyst is critical for a successful esterification. In Fischer esterification, while strong mineral acids are effective, they can lead to side reactions. acs.org Heterogeneous acid catalysts, such as sulfated zirconia or acidic ion-exchange resins like Amberlyst-15, offer a greener alternative as they can be easily separated from the reaction mixture and potentially recycled. researchgate.net For Steglich esterification, DMAP is a highly effective catalyst, significantly accelerating the reaction and improving yields. wikipedia.orgorganic-chemistry.org

Solvents play a crucial role in esterification reactions. In Fischer esterification, using an excess of the alcohol reactant as the solvent can help drive the equilibrium towards the products. operachem.com Alternatively, a non-polar solvent like toluene can be used to facilitate the azeotropic removal of water. masterorganicchemistry.com For Steglich and Mitsunobu reactions, polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed to ensure the solubility of the reactants and intermediates. wikipedia.orgorgsyn.org Solvent-free conditions are also being explored as a green chemistry approach, particularly in microwave-assisted synthesis. rsc.orgasianpubs.org

Table 1: Comparison of Catalyst Systems for Aryl Ester Synthesis

Catalyst SystemReaction TypeTypical SolventsAdvantagesDisadvantages
H₂SO₄ / p-TsOHFischer-SpeierToluene, Excess AlcoholInexpensive, Readily AvailableHarsh conditions, potential for side reactions, corrosive
DCC / DMAPSteglichDCM, THF, DMFMild conditions, high yieldsDCC is an allergen, DCU byproduct can be difficult to remove
PPh₃ / DEADMitsunobuTHF, DioxaneMild conditions, stereospecificStoichiometric phosphine oxide byproduct, DEAD is hazardous
Solid Acid CatalystsFischer-SpeierToluene, Solvent-freeRecyclable, easy separationMay have lower activity than homogeneous catalysts
Palladium ComplexesCross-CouplingTHF, Toluene, DioxaneHigh functional group toleranceExpensive catalyst, ligand sensitivity

Temperature significantly influences the rate of esterification. Fischer esterification reactions are typically conducted at reflux temperature to accelerate the reaction and aid in the removal of water. operachem.commdpi.com However, excessively high temperatures can lead to decomposition of reactants or products. Steglich and Mitsunobu reactions are often performed at or below room temperature, highlighting their mild nature. wikipedia.orgorgsyn.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to enhance reaction rates. researchgate.netacs.org Microwave irradiation can lead to rapid heating of the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.netmdpi.com This technique has been successfully applied to the acetylation of phenols and other esterification reactions. asianpubs.orgmdpi.com Pressure is not a commonly varied parameter in standard laboratory-scale esterifications, which are typically carried out at atmospheric pressure.

Table 2: Effect of Temperature on a Hypothetical Fischer Esterification of 4-Methoxyphenylacetic Acid and 2-Methylphenol

Temperature (°C)Reaction Time (h)Hypothetical Yield (%)Notes
802445Slow reaction rate
110 (Toluene Reflux)875Effective water removal with Dean-Stark trap
140485Faster reaction, potential for side reactions
120 (Microwave)0.590Rapid heating, improved efficiency. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.

One key approach is the use of reusable heterogeneous catalysts, such as solid acids (e.g., silica-supported sulfuric acid, montmorillonite (B579905) clays) or enzyme catalysts, which minimize waste and avoid the need for corrosive and difficult-to-remove homogeneous catalysts. researchgate.netjetir.org The development of novel bimetallic oxide nanocluster catalysts also shows promise for greener C-H activation reactions to form aryl esters using molecular oxygen as the oxidant. labmanager.com

Solvent-free reaction conditions represent another significant green advancement. Performing reactions without a solvent, or in a recyclable solvent, reduces waste and environmental impact. Microwave-assisted synthesis is often amenable to solvent-free conditions. asianpubs.orgjetir.org A study on the acetylation of phenols with acetic anhydride (B1165640) demonstrated high yields under solvent- and catalyst-free conditions using microwave irradiation. asianpubs.org Furthermore, methods for amide synthesis from phenyl esters have been developed that are both solvent- and transition-metal-free, highlighting a trend towards more sustainable synthetic protocols that could be adapted for ester synthesis. researchgate.netrsc.org

The direct synthesis of aryl esters from carboxylic acids using triarylphosphites and N-iodosuccinimide under neutral conditions is presented as a straightforward green esterification method. rsc.org Additionally, metal-free synthesis of aryl esters using diaryliodonium salts provides an efficient and environmentally friendly alternative to traditional methods, avoiding the use of metal catalysts and halogenated solvents. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for 2-methylphenyl (4-methoxyphenyl)acetate are not available in the public domain.

No published 2D NMR spectra (COSY, HSQC, HMBC) for this compound could be found to confirm its molecular connectivity and aid in structural assignment.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Specific experimental FT-IR and FT-Raman data, which would allow for the identification of characteristic vibrational frequencies for the ester, ether, and aromatic functional groups of this compound, are not documented.

Without experimental vibrational spectra, a comparative analysis with theoretically simulated frequencies for this compound cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and details of its fragmentation pattern to confirm the elemental composition of this compound, is not available.

X-ray Crystallography for Solid-State Structure and Conformation3.4.1. Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...O, C-H...π)3.4.2. Conformational Analysis of the Ester Linkage and Aromatic Rings3.5. Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

To generate scientifically accurate and verifiable content for the specified outline, experimental determination and publication of the crystallographic and spectroscopic data for this compound would be required. Without such primary data, any discussion on its crystal structure, intermolecular interactions, conformational analysis, and electronic transitions would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. ajchem-a.com It provides a balance between accuracy and computational cost, making it a widely used method for studying medium to large-sized molecules.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. cnr.it For 2-methylphenyl (4-methoxyphenyl)acetate, this analysis is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). elsevierpure.comnih.govopenaccesspub.org The optimization calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

The electronic structure analysis provides information about the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. ajchem-a.comscienceopen.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, indicating these are potential sites for electrophilic attack. scienceopen.com

ParameterDescriptionExpected Significance for this compound
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.DFT calculations would provide precise lengths for C=O, C-O, aromatic C-C, and C-H bonds, which can be compared to experimental X-ray diffraction data for validation. tubitak.gov.tr
Bond Angles (°)The angle formed between three connected atoms.Key angles around the ester linkage and within the phenyl rings define the molecule's local geometry.
Dihedral Angles (°)The angle between two intersecting planes, used to describe the rotation around a bond.The dihedral angles between the two phenyl rings and the central acetate (B1210297) group are crucial for determining the overall 3D shape and steric hindrance of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface of the molecule.Identifies electron-rich and electron-poor regions, highlighting potential sites for intermolecular interactions and chemical reactions. scienceopen.com

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. tubitak.gov.trirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis allows for the prediction of the molecule's behavior in chemical reactions. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com

Reactivity DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity. tubitak.gov.tr
Ionization Potential (IP)-EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (EA)-ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S)1 / ηThe reciprocal of hardness; a measure of the molecule's polarizability. scienceopen.com
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χA measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are methods based on quantum mechanics principles without the use of experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results for smaller molecules. For a molecule like this compound, ab initio calculations could be employed to validate the results obtained from DFT, offering a more rigorous theoretical description of its electronic properties and structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. researcher.life

For this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the ester linkage and phenyl ring rotations.

Simulate its interaction with solvent molecules to understand solvation effects.

Investigate the stability of the molecule when bound to a biological target, such as a protein active site, by simulating the protein-ligand complex. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egnih.gov QSAR models use molecular descriptors—numerical values that encode physicochemical properties like steric bulk, lipophilicity, and electronic effects—to predict the activity of new or untested compounds. nih.govjocpr.com

If this compound were part of a library of related ester compounds being evaluated for a specific therapeutic effect, a QSAR study could be developed. This would involve:

Synthesizing and testing a series of analogues.

Calculating various molecular descriptors for each compound.

Developing a regression model that correlates the descriptors with the observed biological activity.

Using the model to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for further development. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). elsevierpure.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. ajchem-b.com

A molecular docking study of this compound would involve selecting a specific protein target and computationally placing the molecule into its binding site. The simulation would then evaluate different binding poses and assign a score based on the predicted binding affinity. The analysis of the best-scoring pose reveals key protein-ligand interactions. aalto.fi

Interaction TypeDescriptionPotential Role in Binding of this compound
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom.The ester and methoxy oxygen atoms could act as hydrogen bond acceptors with donor residues (e.g., Ser, Thr, Tyr) in a protein's active site. aalto.fi
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.The two phenyl rings are nonpolar and would likely form favorable hydrophobic interactions with nonpolar amino acid residues like Val, Leu, Ile, and Phe.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall binding affinity through close packing of the ligand within the binding pocket.
Pi-Pi StackingAttractive, noncovalent interactions between the π-electron systems of aromatic rings.The phenyl rings of the ligand could stack with aromatic residues like Phe, Tyr, or Trp in the protein target. mdpi.com

This analysis helps in understanding how the ligand is stabilized within the binding site and can guide the rational design of more potent and selective inhibitors. rsc.org

Molecular Networking for Analog Exploration and Derivatization Patterns

Molecular networking has emerged as a powerful computational strategy for the visualization and interpretation of complex mass spectrometry data, enabling the exploration of chemical analogs and the elucidation of derivatization patterns. nih.govnih.gov This approach operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns in tandem mass spectrometry (MS/MS). nih.gov By organizing MS/MS data into networks where nodes represent individual molecules and edges represent spectral similarity, it is possible to propagate annotations from known compounds to structurally related but unknown analogs. nih.govnih.gov

While specific molecular networking studies on this compound are not extensively documented in the public domain, the application of this technique can be hypothetically explored to understand its potential for analog discovery and the characterization of derivatization patterns. Such an investigation would be invaluable for identifying novel derivatives with potentially modulated biological activities or for profiling synthetic reaction mixtures.

A hypothetical molecular networking analysis of a library of compounds including this compound and its purposefully synthesized or naturally occurring analogs would begin with data acquisition using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The resulting data would then be processed through a platform such as the Global Natural Products Social Molecular Networking (GNPS) platform. nih.gov

Analog Exploration:

In this hypothetical study, the MS/MS spectrum of this compound would serve as a "seed" to identify related compounds within the dataset. Analogs would be expected to cluster around the parent compound, forming a distinct molecular family. Variations in the structure, such as modifications to the methylphenyl or methoxyphenyl rings, or alterations to the acetate linker, would result in predictable mass shifts.

For instance, the addition of a hydroxyl group to either aromatic ring would result in a mass increase of 16 Da, while demethylation would lead to a decrease of 14 Da. Halogenation would introduce characteristic isotopic patterns and mass shifts (e.g., +34 Da for chlorine, +78 Da for bromine). The table below illustrates potential analogs of this compound that could be identified through molecular networking, based on hypothetical mass shifts from the parent compound.

Putative Analog Modification Molecular Weight ( g/mol ) Observed m/z [M+H]⁺ Cosine Similarity Score *
This compound-256.29257.12341.00
2-methylphenyl (4-hydroxyphenyl)acetateDemethylation242.26243.10780.85
2-hydroxymethylphenyl (4-methoxyphenyl)acetateHydroxylation272.29273.11830.82
2-methylphenyl (3-chloro-4-methoxyphenyl)acetateChlorination290.73291.08490.79
2-methylphenyl (4-ethoxyphenyl)acetateEthylation270.32271.13900.88

*Cosine similarity scores are a measure of the similarity between the MS/MS spectra of the analog and the parent compound, with 1.00 indicating identical spectra.

Derivatization Pattern Analysis:

Molecular networking is also adept at revealing patterns of chemical derivatization. If a series of reactions were performed on this compound, molecular networking could be used to visualize the products and byproducts. Each derivatization step would correspond to a specific mass change, and compounds sharing the same core scaffold would be connected within the network.

For example, a common derivatization is hydrolysis of the ester bond, which would yield 2-methylphenol and (4-methoxyphenyl)acetic acid. Subsequent reactions on these intermediates could be tracked through the network. The table below outlines a hypothetical derivatization pathway and the expected mass spectrometric features.

Compound Derivatization Step Molecular Formula Expected m/z [M+H]⁺
This compoundParent CompoundC₁₆H₁₆O₃257.1234
(4-methoxyphenyl)acetic acidEster HydrolysisC₉H₁₀O₃167.0652
2-methylphenolEster HydrolysisC₇H₈O109.0648
(4-methoxyphenyl)acetyl chlorideAcyl HalogenationC₉H₉ClO₂185.0313
N-benzyl-(4-methoxyphenyl)acetamideAmidationC₁₆H₁₇NO₂256.1332

Through the systematic analysis of these molecular networks, researchers can rapidly identify novel analogs and gain a comprehensive understanding of derivatization landscapes. This computational approach significantly accelerates the process of chemical discovery and optimization by providing a global view of the chemical space surrounding a target molecule.

Chemical Reactivity and Transformation Studies

Hydrolysis and Transesterification Reactions

The ester functional group is a primary site for nucleophilic acyl substitution, most notably through hydrolysis and transesterification reactions.

Hydrolysis Hydrolysis of 2-methylphenyl (4-methoxyphenyl)acetate involves the cleavage of the ester bond to yield its constituent alcohol and carboxylic acid: 2-methylphenol (o-cresol) and 4-methoxyphenylacetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates 2-methylphenol to form the protonated carboxylic acid. This process is reversible and typically requires heat to proceed at a practical rate.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the 2-methylphenoxide leaving group. An acid-base reaction between the carboxylic acid and the phenoxide then occurs, yielding a carboxylate salt and 2-methylphenol. youtube.com Acidification of the mixture is required in a subsequent step to protonate the carboxylate and isolate the 4-methoxyphenylacetic acid. youtube.com

Enzymatic Hydrolysis: Lipases and esterases are enzymes capable of catalyzing the hydrolysis of esters under mild, often stereoselective, conditions. wikipedia.orgsemanticscholar.org Mycelium-bound carboxylesterases, for instance, have demonstrated high efficiency in the hydrolysis of related phenylacetate (B1230308) esters. semanticscholar.org Such enzymatic methods could be employed for the enantioselective hydrolysis of chiral analogues of this compound.

Transesterification Transesterification is the process of exchanging the 2-methylphenyl group of the ester with the alkyl group of a different alcohol. wikipedia.org This reaction is also catalyzed by acids or bases and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the new alcohol is typically used in large excess, or the released 2-methylphenol is removed from the reaction mixture. wikipedia.org For example, reacting this compound with methanol (B129727) (methanolysis) in the presence of an acid or base catalyst would produce methyl (4-methoxyphenyl)acetate and 2-methylphenol. masterorganicchemistry.com Enzymatic transesterification using lipases in organic solvents is also a well-established green alternative. chemicalbook.comresearchgate.net

Reaction TypeCatalyst/ReagentsProductsKey Features
Acid-Catalyzed HydrolysisH3O+ (e.g., H2SO4/H2O), Heat2-Methylphenol + 4-Methoxyphenylacetic acidReversible; equilibrium-driven.
Base-Catalyzed Hydrolysis (Saponification)1. NaOH/H2O, Heat 2. H3O+2-Methylphenol + 4-Methoxyphenylacetic acidIrreversible; forms carboxylate salt initially. youtube.com
Acid-Catalyzed TransesterificationR'OH, H+, Heat2-Methylphenol + R'- (4-methoxyphenyl)acetateReversible; requires excess R'OH or removal of product alcohol. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed TransesterificationR'O-Na+, R'OH2-Methylphenol + R'- (4-methoxyphenyl)acetateReversible; alkoxide serves as nucleophile. masterorganicchemistry.com
Enzymatic Reaction (Hydrolysis or Transesterification)Lipase or Esterase, Buffer or Organic SolventPotentially chiral productsMild conditions; high selectivity. wikipedia.orgsemanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties

The subject molecule contains two distinct aromatic rings, both of which are activated towards electrophilic aromatic substitution (EAS), but with different predicted regioselectivities. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.combyjus.com

A. Substitution on the 2-Methylphenyl Ring: This ring is substituted with a methyl group (-CH₃) at C2 and an acetate (B1210297) ester group (-OCOR) at C1.

The methyl group is an activating, ortho, para-directing substituent due to inductive effects and hyperconjugation. It directs incoming electrophiles to positions 4 and 6.

The ester oxygen is also activating and ortho, para-directing because its lone pairs can be donated to the ring through resonance. This effect also directs incoming electrophiles to positions 4 and 6.

The two groups work in concert to strongly activate the C4 and C6 positions. The C6 position is sterically hindered by the adjacent large ester group, and the C4 position is sterically unencumbered. Therefore, electrophilic attack is most likely to occur at the C4 position .

B. Substitution on the 4-Methoxyphenyl (B3050149) Ring: This ring, part of the acyl moiety, has a methoxy (B1213986) group (-OCH₃) at C4 and the methylene-ester group at C1.

The methoxy group is a very strong activating, ortho, para-directing substituent due to its ability to donate a lone pair of electrons via resonance.

The para position (C4) is already occupied by the methoxy group itself. Therefore, the directing effect of the methoxy group will guide incoming electrophiles to the positions ortho to it, which are the C3 and C5 positions .

A practical example is the bromination of 4-methoxyphenylacetic acid with bromine in acetic acid, which regioselectively yields 3-bromo-4-methoxyphenylacetic acid. nih.gov This confirms the strong directing effect of the methoxy group.

ReactionReagentsTarget RingPredicted Major Product(s)
NitrationHNO3/H2SO42-Methylphenyl4-Nitro-2-methylphenyl (4-methoxyphenyl)acetate
NitrationHNO3/H2SO44-Methoxyphenyl2-Methylphenyl (3-nitro-4-methoxyphenyl)acetate
BrominationBr2/FeBr32-Methylphenyl4-Bromo-2-methylphenyl (4-methoxyphenyl)acetate
BrominationBr2/CH3COOH4-Methoxyphenyl2-Methylphenyl (3-bromo-4-methoxyphenyl)acetate nih.gov
Friedel-Crafts AcylationRCOCl/AlCl32-Methylphenyl4-Acyl-2-methylphenyl (4-methoxyphenyl)acetate
Friedel-Crafts AcylationRCOCl/AlCl34-Methoxyphenyl2-Methylphenyl (3-acyl-4-methoxyphenyl)acetate

Oxidation and Reduction Pathways

The compound possesses several functional groups that can be targeted by oxidative and reductive reagents.

Oxidation Pathways

Benzylic Oxidation of the Methyl Group: The methyl group on the o-cresyl ring is a benzylic position. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize this group to a carboxylic acid. This transformation would, however, likely be accompanied by hydrolysis of the ester bond under the harsh reaction conditions. Milder reagents might achieve partial oxidation to an aldehyde.

Oxidation of the Methylene (B1212753) Bridge: The -CH₂- group in the (4-methoxyphenyl)acetyl moiety is also benzylic and adjacent to a carbonyl, making it an "active methylene" position. shivajicollege.ac.in It can be oxidized to a ketone functionality, which would result in the formation of an α-keto ester, 2-methylphenyl 2-oxo-2-(4-methoxyphenyl)acetate.

Ring Oxidation: Under very harsh oxidative conditions, the aromatic rings themselves can be degraded. However, this is typically not a synthetically useful transformation.

Reduction Pathways

Ester Reduction: The ester group is readily reduced by strong hydride-donating agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will cleave and reduce the ester to yield two separate alcohol products: 2-methylphenol (from the phenolic portion) and 2-(4-methoxyphenyl)ethanol (from the acyl portion). ncert.nic.in

Diisobutylaluminum Hydride (DIBALH): Under carefully controlled low-temperature conditions, DIBALH can sometimes selectively reduce an ester to an aldehyde. In this case, the product would be 2-(4-methoxyphenyl)acetaldehyde , though over-reduction to the alcohol is a common side reaction.

Aromatic Ring Reduction (Hydrogenation): The benzene (B151609) rings are generally resistant to reduction under conditions that reduce esters. However, catalytic hydrogenation using catalysts like rhodium (Rh) or ruthenium (Ru) on a carbon support at high pressures and temperatures can reduce the aromatic rings to their corresponding cyclohexane (B81311) derivatives. This is a much more forcing transformation than ester reduction.

TransformationReagentsReactive SiteExpected Major Product(s)
OxidationKMnO4, H+, Heat2-Methyl group2-Carboxyphenyl (4-methoxyphenyl)acetate (likely with hydrolysis)
OxidationSeO2 or other selective oxidantsMethylene bridge (-CH2-)2-Methylphenyl 2-oxo-2-(4-methoxyphenyl)acetate
ReductionLiAlH4, then H3O+Ester carbonyl2-Methylphenol and 2-(4-methoxyphenyl)ethanol ncert.nic.in
ReductionDIBALH, -78 °C, then H2OEster carbonyl2-(4-Methoxyphenyl)acetaldehyde
ReductionH2, Rh/C, High P/TAromatic Rings2-Methylcyclohexyl (4-methoxycyclohexyl)acetate

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing a molecule's biological activity. For this compound, a systematic derivatization plan would involve modifying its distinct structural regions to probe how changes in sterics, electronics, and hydrogen-bonding potential affect its function. Such studies are common for related structures like other methoxyphenylacetic acid esters and cresol (B1669610) derivatives. nih.govnih.gov

The molecule can be divided into four key regions for modification:

The 2-Methylphenyl (o-Cresyl) Moiety: Modifications here would probe the importance of the substitution pattern and electronic nature of this ring.

Positional Isomers: Move the methyl group to the meta (3-methyl) or para (4-methyl) position to assess the impact of its location relative to the ester linkage.

Alkyl Group Variation: Replace the methyl group with larger alkyl groups (ethyl, isopropyl) to investigate steric effects or with hydrogen to get the unsubstituted phenyl ring.

Electronic Variation: Substitute the methyl group with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or other electron-donating groups (e.g., -OCH₃) to modulate the electronic properties of the ring.

The 4-Methoxyphenyl Moiety: Changes to this ring would explore the role of the para-substituent.

Alkoxy Chain Length: Vary the methoxy group to ethoxy, propoxy, or other ethers to evaluate the effect of lipophilicity.

Demethylation: Convert the methoxy group to a hydroxyl group (-OH) to introduce a hydrogen bond donor/acceptor site.

Electronic Variation: Replace the methoxy group with halogens, alkyls, or nitro groups to create a spectrum of electronically diverse analogues.

The Ester Linker: Altering the central ester functional group can reveal its importance for activity, for example, its role as a hydrogen bond acceptor or as a hydrolyzable handle for prodrug strategies.

Amide/Thioester Isosteres: Replace the ester oxygen with an N-H or N-R group (forming an amide) or a sulfur atom (forming a thioester) to change hydrogen-bonding capabilities and hydrolytic stability.

Reverse Ester: Synthesize the isomeric ester, 4-methoxyphenyl 2-methylphenylacetate, to evaluate the importance of the directionality of the ester bond.

The Methylene Bridge: The alpha-carbon of the acetate group is a key position for introducing substituents that can influence conformation and interactions with biological targets.

Alpha-Substitution: Introduce alkyl (methyl, ethyl) or aryl groups at the methylene carbon to create chiral centers and add steric bulk.

Region for DerivatizationModification StrategyRationale
2-Methylphenyl MoietyVary position of methyl group (meta, para)Probe steric and positional requirements.
Vary size of alkyl group (H, ethyl, isopropyl)Investigate influence of steric bulk.
Introduce different electronic groups (-Cl, -F, -OCH3)Evaluate impact of ring electronics.
4-Methoxyphenyl MoietyVary alkoxy group (-OC2H5, -OC3H7)Modulate lipophilicity.
Convert -OCH3 to -OHIntroduce H-bonding capability.
Replace -OCH3 with other groups (-Cl, -CH3, -NO2)Probe electronic effects on the acyl portion.
Ester LinkerReplace with amide or thioesterAlter H-bonding and hydrolytic stability.
Synthesize reverse esterAssess importance of ester orientation.
Methylene BridgeIntroduce α-substituents (e.g., α-methyl)Introduce steric bulk and/or a chiral center.

Exploration of Biological Activities in Vitro and in Silico Perspectives

In Vitro Antimicrobial Potential

There is no published research available that has specifically tested the in vitro antimicrobial potential of 2-methylphenyl (4-methoxyphenyl)acetate.

Antibacterial Activity

A search of the scientific literature yielded no studies that have evaluated the antibacterial activity of this compound against any bacterial strains, including the specified examples of Escherichia coli and Staphylococcus aureus. Therefore, no data on its minimum inhibitory concentration (MIC) or zone of inhibition is available.

Antifungal Activity

Similarly, there are no available studies on the in vitro antifungal activity of this compound against any fungal strains. Its efficacy against species such as Aspergillus niger or Aspergillus oryzae has not been reported in the scientific literature.

In Vitro Antioxidant Properties

No experimental data from in vitro antioxidant assays for this compound have been published. Standard tests, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this compound.

In Vitro Anti-inflammatory Effects

There is a lack of published scientific evidence regarding the in vitro anti-inflammatory effects of this compound. Studies investigating its ability to inhibit key inflammatory mediators, such as nitric oxide (NO), prostaglandins, or cytokines in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages), are not present in the current body of scientific literature.

In Vitro Enzyme Inhibition Studies

No research has been published on the enzyme inhibition capabilities of this compound.

Kinase Inhibition

Specifically, there are no available reports or data concerning the in vitro inhibition of any kinases by this compound. Its potential as a kinase inhibitor remains unevaluated.

Protease Inhibition

The direct inhibition of proteases by this compound has not been extensively documented in the available scientific literature. However, research into structurally similar compounds demonstrates a significant interaction with specific protease families, not through inhibition, but through activation as part of the apoptotic pathway.

Notably, the compound MMPP has been shown to induce apoptosis by activating key proteases within the caspase family. nih.govkoreascience.kr Caspases are crucial mediators of programmed cell death. koreascience.kr Studies on MMPP in breast and cervical cancer cell lines have demonstrated the activation of the initiator caspases-8 and -9, as well as the executioner caspase-3. nih.govkoreascience.kr The activation of these caspases leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov Therefore, while the primary compound may not be a classical protease inhibitor, its structural analogs can modulate protease activity to induce a specific biological outcome like programmed cell death.

Lipoxygenase Inhibition

There is currently a lack of available scientific data regarding the direct lipoxygenase (LOX) inhibitory activity of this compound or its close structural analog, MMPP. Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. nih.gov While dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are of therapeutic interest for reducing inflammation, no studies were found that specifically evaluate the effect of this compound on this enzyme. nih.gov

In Vitro Anticancer/Antiproliferative Activity against Cancer Cell Lines

Structural analogs of this compound have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines in vitro. The compound MMPP has shown growth inhibition and cytotoxicity in breast cancer cell lines, including MCF7 (luminal A), MDA-MB-231 (triple-negative), and MDA-MB-468 (triple-negative). nih.govresearchgate.net When these cell lines were exposed to MMPP, a dose-dependent decrease in cell viability was observed. nih.gov Similarly, another analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), displayed potent cytotoxicity in several tumor cell lines with IC50 values in the nanomolar range. researchgate.net

Table 1: In Vitro Cytotoxicity of MMPP in Breast Cancer Cell Lines
Cell LineCancer TypeMMPP ConcentrationIncubation TimeReduction in Cell Viability (%)Reference
MCF7Breast (Luminal A)40 µg/ml48 h64.18% nih.gov
MDA-MB-231Breast (Triple-Negative)40 µg/ml48 h41.28% nih.gov
MDA-MB-468Breast (Triple-Negative)40 µg/ml48 h41.87% nih.gov

Induction of Apoptosis and Caspase Pathway Activation

A primary mechanism for the anticancer activity of MMPP is the induction of apoptosis. In breast cancer cells, MMPP treatment led to morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation. nih.gov This was confirmed by Annexin V-PI staining, which showed a significant increase in apoptotic cells. nih.gov

The pro-apoptotic effect is mediated through the activation of the caspase cascade. MMPP treatment resulted in the cleavage, and thus activation, of caspase-3, caspase-8, and caspase-9. nih.govkoreascience.kr This activation of both initiator (caspases-8 and -9) and executioner (caspase-3) caspases indicates that MMPP can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. nih.govkoreascience.kr Further evidence for the intrinsic pathway includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

In HeLa cervical cancer cells, MMPP was also found to be cytotoxic and induced apoptosis through the activation of caspases-3, -8, and -9. koreascience.kr Interestingly, this study suggested a primary role for the extrinsic pathway, as MMPP treatment significantly increased the expression of the death receptors DR5 and FAS. koreascience.kr

Table 2: Pro-Apoptotic Mechanisms of MMPP in Cancer Cell Lines
Cell Line(s)Observed EffectPathway ImplicationReference
MCF7, MDA-MB-231, MDA-MB-468Activation of Caspase-3, -8, -9; PARP cleavageIntrinsic & Extrinsic Pathways nih.gov
MCF7, MDA-MB-231, MDA-MB-468Downregulation of Bcl-2, Upregulation of BaxIntrinsic Pathway nih.gov
HeLaActivation of Caspase-3, -8, -9Apoptosis Induction koreascience.kr
HeLaIncreased expression of DR5 and FASExtrinsic Pathway koreascience.kr

Cell Cycle Modulation

The antiproliferative effects of drugs are often linked to their ability to modulate the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M), which can precede apoptosis. nih.gov While specific cell cycle analysis for this compound or MMPP is not detailed in the provided research, the observed potent growth inhibition suggests an interference with cell cycle progression. nih.gov The cytotoxic activity of the related compound PHT, which acts as a tubulin inhibitor, inherently points towards an effect on the M (mitosis) phase of the cell cycle. researchgate.net Tubulin inhibitors disrupt microtubule dynamics, leading to a mitotic arrest and subsequent cell death. researchgate.net This suggests that compounds from this structural class have the potential to exert their anticancer effects by modulating cell cycle progression, particularly at the G2/M checkpoint.

Neurotropic Activity (In Vitro)

In vitro studies on cultured neural cells have revealed potential neurotropic activities for compounds structurally related to this compound. Research on MMPP has shown that it can ameliorate lipopolysaccharide (LPS)-induced neuroinflammation and amyloidogenesis in cultured astrocytes and microglial BV-2 cells. researchgate.net Specifically, MMPP treatment reduced the expression of inflammatory and amyloidogenic proteins. researchgate.net This neuroprotective effect appears to be mediated through the inhibition of the STAT3 pathway. researchgate.netnih.gov

Conversely, earlier research on the simpler parent molecule, phenylacetate (B1230308), demonstrated that chronic exposure had a detrimental effect on cultured cortical neurons. nih.gov This exposure led to decreased activity of both cholinergic and GABAergic neuronal markers, suggesting potential neurotoxicity with chronic exposure to certain phenylacetate derivatives. nih.gov These contrasting findings highlight the complex role that different substitutions on the phenylacetate scaffold can play in determining the ultimate effect on neural cells.

Structure-Activity Relationships (SAR) Based on In Vitro Data

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. researchgate.net While a direct SAR study for this compound is not available, analysis of related compounds provides valuable insights.

For instance, in studies of ethyl p-methoxycinnamate, the methoxy (B1213986) group and the ester functional group were found to be important for its anti-inflammatory activity. ugm.ac.id This suggests that the 4-methoxy group on the phenyl ring and the acetate (B1210297) ester in the target compound are likely key contributors to its biological profile. The introduction of methyl and methoxy functional groups onto a parent resveratrol (B1683913) scaffold was shown to enhance binding affinity to the mTOR protein and improve autophagic cell death induction in lung cancer cells. nih.gov

In Silico Prediction of Biological Activity and Molecular Targets

No studies detailing the in silico prediction of biological activities or molecular targets for this compound were found.

Target Identification through Reverse Molecular Docking

There is no published research on the use of reverse molecular docking techniques to identify the potential biological targets of this compound.

Prediction of Receptor Interactions (e.g., Cannabinoid Receptors, Chemokine Receptors)

No computational studies or predictions on the interaction of this compound with cannabinoid receptors, chemokine receptors, or any other specific receptor classes have been reported in the available literature.

Applications in Advanced Materials and Organic Synthesis

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The primary role of 2-methylphenyl (4-methoxyphenyl)acetate in organic synthesis stems from its identity as an ester. The ester functional group is a versatile platform for a variety of chemical transformations, allowing the molecule to serve as a precursor or building block for more complex chemical structures.

The most fundamental reaction of this compound is its saponification, or base-catalyzed hydrolysis. Heating the ester with a strong base, such as sodium hydroxide (B78521), will cleave the ester bond to yield 2-methylphenol (o-cresol) and a salt of (4-methoxyphenyl)acetic acid wikipedia.org. This reaction is significant because it liberates two valuable chemical entities that can be used in subsequent synthetic steps.

2-Methylphenol (o-cresol): This phenolic compound is a widely used intermediate in the chemical industry for the production of resins, disinfectants, and antioxidants.

(4-Methoxyphenyl)acetic acid: This carboxylic acid and its derivatives are important building blocks in the pharmaceutical industry and are found in the structure of various biologically active compounds. For instance, (4-methoxyphenyl)acetic acid is recognized as an important organic synthesis intermediate for pharmaceuticals and dyes google.com.

Beyond simple hydrolysis, the ester can potentially participate in other reactions characteristic of its functional group. These include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst would replace the 2-methylphenyl group with a different alkoxy group, creating a new ester and liberating 2-methylphenol.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide, N-substituted (4-methoxyphenyl)acetamide, a structure found in various pharmacologically relevant molecules.

Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride to yield two alcohols: 2-phenylethanol (B73330) and 2-methylphenol.

The (4-methoxyphenyl)acetic acid moiety itself is a key component in the synthesis of various complex structures. For example, related acetic acid derivatives have been used in multicomponent reactions to synthesize novel furo[3,2-h]quinolin-3-yl)acetic acids, demonstrating the utility of this structural motif in creating complex heterocyclic systems mdpi.com. Similarly, derivatives of this acid are used to create heterocyclic amino acids and chalcones, which are important intermediates for biologically significant compounds researchgate.netnih.gov.

Reaction TypeReagentsProductsSignificance of Products
Saponification Strong Base (e.g., NaOH), Heat2-methylphenol, Sodium (4-methoxyphenyl)acetatePrecursors for resins, pharmaceuticals, and dyes. wikipedia.orggoogle.com
Transesterification Alcohol (R-OH), Acid/Base CatalystNew ester (R-O-C(O)CH₂-Ph-OCH₃), 2-methylphenolSynthesis of different ester derivatives.
Aminolysis Amine (R-NH₂)N-substituted (4-methoxyphenyl)acetamide, 2-methylphenolFormation of amide bonds, crucial in peptide and drug synthesis.
Reduction Strong Reducing Agent (e.g., LiAlH₄)2-(4-methoxyphenyl)ethanol, 2-methylphenolProduction of specific alcohol intermediates.

Potential in Specialty Chemicals and Reagents

As a distinct chemical entity, this compound holds potential for use as a specialty chemical or reagent, primarily for research and development purposes. Compounds with well-defined structures and properties are essential in chemical research as standards for analytical techniques like chromatography and spectroscopy.

Its structural similarity to natural products and biologically active compounds makes it a useful reference compound in metabolic or environmental studies biosynth.com. The presence of both a methoxy (B1213986) and a methyl group on the phenyl rings provides distinct signals in analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), making it a suitable candidate for use as an internal standard in the analysis of more complex mixtures containing similar structural motifs.

Furthermore, isotopically labeled versions of related compounds, such as methyl 2-[4-(d3-methoxyphenyl)]acetate, are utilized as high-purity research reagents biofargo.comtenovapharma.com. This suggests a potential application for a deuterated or ¹³C-labeled this compound as a tracer in metabolic pathway studies or as a standard for quantitative mass spectrometry. The compound itself is a useful research chemical due to its molecular structure .

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of organic molecules is often associated with a specific molecular architecture, typically a π-conjugated system linking an electron-donating group (donor) to an electron-accepting group (acceptor).

The structure of this compound contains several features that are relevant to the design of NLO materials:

Electron-Donating Groups: The molecule possesses two electron-donating groups: the methoxy (-OCH₃) group on one phenyl ring and the methyl (-CH₃) group on the other. The methoxy group, in particular, is a strong donor.

Aromatic π-Systems: The two phenyl rings provide a delocalized system of π-electrons.

For a material to exhibit macroscopic NLO effects, specific alignment of the molecules in the solid state is often required. The crystal structure and intermolecular interactions, such as hydrogen bonding and C-H···π interactions, play a crucial role in determining this alignment researchgate.netnih.gov. While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of similar aromatic esters shows that such interactions dictate the molecular packing, which is critical for achieving the non-centrosymmetric arrangement necessary for second-order NLO properties. The potential for this molecule in NLO applications would depend on its ability to be crystallized in a favorable symmetry and the magnitude of its molecular hyperpolarizability, which is influenced by its electronic structure.

Structural FeatureRole in Potential NLO ActivityRelevant Research Findings
Methoxy Group (-OCH₃) Strong electron-donating group.Bis-(4-methoxyphenyl)amino donors lead to highly hyperpolarizable chromophores. washington.edu
Phenyl Rings Provides a π-electron system for charge delocalization.Phenyl-substituted polymers exhibit significant NLO properties. aps.orgarxiv.org
Ester Group Influences molecular conformation and electronic separation.The overall D-π-A character is a key design principle for NLO molecules. washington.edu
Molecular Packing Crystal symmetry determines macroscopic second-order NLO effects.Intermolecular interactions like C-H···O and C-H···π are critical for forming specific crystal lattices. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 2 Methylphenyl 4 Methoxyphenyl Acetate

Development of Novel and Efficient Synthetic Methodologies

The synthesis of aryl esters, such as 2-methylphenyl (4-methoxyphenyl)acetate, is a cornerstone of organic chemistry. However, the specific synthesis of this compound is not well-documented, presenting an opportunity for the development of novel and efficient methodologies. Traditional esterification methods involving phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.

Future research could focus on overcoming these challenges through various modern synthetic strategies. One promising avenue is the exploration of heterogeneous catalysis. For instance, the use of metal cation-exchanged montmorillonite (B579905) nanoclays has been shown to be effective in the esterification of phenylacetic acid with substituted phenols like p-cresol nih.gov. Investigating similar nanoclay catalysts for the reaction between 2-methylphenol and (4-methoxyphenyl)acetic acid could lead to a green and efficient synthesis, with the potential for catalyst recycling and reduced waste gcsu.edu.

Another area for exploration is the use of activating agents. Pivalic anhydride (B1165640), in conjunction with sodium thiosulfate, has been successfully employed for the esterification of phenols with various carboxylic acids, offering a simple and practical pathway that avoids the pre-formation of more reactive acid derivatives arkat-usa.org. Adapting this methodology for the synthesis of this compound could provide a high-yield, scalable process.

Furthermore, the advent of photocatalysis in organic synthesis opens up new possibilities. Eosin Y, a photoacid catalyst activated by visible light, has been used for the esterification of various carboxylic acids under mild, room-temperature conditions chemrxiv.org. The application of such photocatalytic methods to the synthesis of the target compound could represent a significant advancement in sustainable chemistry.

Synthetic Approach Potential Catalyst/Reagent Anticipated Advantages
Heterogeneous CatalysisMetal Cation-Exchanged Montmorillonite NanoclayGreen, reusable catalyst, mild reaction conditions.
In Situ ActivationPivalic Anhydride / Sodium ThiosulfateHigh yields, avoids hazardous reagents, simple workup.
PhotocatalysisEosin Y / Visible LightMild conditions, sustainable, high selectivity.
Acid CatalysisPhosphorous AcidHigh purity product, minimal by-products. google.com

Advanced Mechanistic Studies of Chemical Reactions and Transformations

A thorough understanding of the reaction mechanisms governing the formation and cleavage of this compound is crucial for optimizing its synthesis and predicting its stability and reactivity. While general mechanisms for esterification and hydrolysis are well-established, the specific influence of the electronic and steric effects of the 2-methylphenyl and 4-methoxyphenyl (B3050149) groups warrants detailed investigation.

Future research should employ advanced spectroscopic and computational techniques to elucidate the transition states and intermediates involved in its synthesis. For example, in situ monitoring of the reaction using techniques like FT-IR or NMR spectroscopy can provide real-time kinetic data. This data can then be used to build and validate computational models of the reaction pathway.

The mechanism of transesterification, a process of exchanging the alkoxy group of an ester, is another area ripe for exploration wikipedia.org. Understanding the acid- and base-catalyzed transesterification mechanisms of this compound could be valuable for its derivatization and for understanding its behavior in different chemical environments masterorganicchemistry.com. Computational studies, similar to those performed on the aminolysis of esters, could reveal whether the reaction proceeds through a concerted or stepwise mechanism and how this is influenced by catalysts and solvents researchgate.net.

Deeper Elucidation of In Vitro Biological Mechanisms and Pathways

The biological activities of esters derived from phenylacetic acid and its substituted analogues are a promising area of research. For instance, esters of 4-methoxyphenylacetic acid have been designed and synthesized as potential inhibitors of soybean 15-lipoxygenase, an enzyme involved in inflammatory pathways biocrick.com. This suggests that this compound could possess interesting biological properties.

Future in vitro studies should screen this compound against a panel of enzymes and cellular pathways. Given the structural similarity to known bioactive molecules, initial investigations could focus on its anti-inflammatory and antioxidant potential. Sterically hindered phenols, a class of compounds to which the 2-methylphenyl group is related, are well-known for their antioxidant properties mdpi.comresearchgate.net. It would be valuable to determine if this compound can act as a free radical scavenger or modulate oxidative stress pathways in cell-based assays.

Furthermore, many substituted phenyl esters have demonstrated antimicrobial activity nih.govnih.gov. A comprehensive screening of this compound against a range of bacterial and fungal strains, including drug-resistant variants, could uncover potential applications in infectious disease research mdpi.com.

Potential Biological Activity Rationale / Related Compounds Suggested In Vitro Assays
Anti-inflammatoryEsters of 4-methoxyphenylacetic acid inhibit 15-lipoxygenase. biocrick.comEnzyme inhibition assays (e.g., COX-2, LOX), cytokine profiling in immune cells.
AntioxidantHindered phenols are known antioxidants. mdpi.comresearchgate.netDPPH radical scavenging assay, cellular antioxidant assays (e.g., ROS production).
AntimicrobialSubstituted phenyl benzoates show activity against M. tuberculosis. nih.govMinimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of microbes.

Expanding the Scope of Computational Modeling and Predictive Analytics

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized. For a compound with limited experimental data like this compound, computational modeling is an invaluable starting point for research.

Future computational studies could begin with density functional theory (DFT) calculations to determine the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. This foundational data can then be used to predict its reactivity and potential interactions with biological targets. Molecular dynamics simulations could be employed to study the mechanism of its hydrolysis in aqueous environments, drawing parallels to studies on simpler esters like methyl formate researchgate.net.

Furthermore, predictive analytics and machine learning models can be used to forecast the compound's biological activities. By building quantitative structure-activity relationship (QSAR) models based on libraries of similar ester compounds with known activities, it may be possible to predict the potential efficacy of this compound as, for example, an enzyme inhibitor or an antimicrobial agent. Such in silico screening can help prioritize experimental efforts.

Exploration in Materials Science beyond Current Applications

Aryl esters are a versatile class of compounds that have found applications in materials science, particularly in the development of liquid crystals and advanced polymers. The rigid, aromatic structure of this compound suggests that it could be a useful building block for new materials.

One unexplored avenue is the investigation of its potential as a liquid crystal. Phenyl benzoate derivatives are well-known to exhibit liquid crystalline properties, and the introduction of different substituents can be used to tune the mesophase behavior and thermal stability bohrium.comsci-hub.segoogle.com. Synthesizing a series of analogues of this compound with varying alkyl chains on either aromatic ring could lead to the discovery of novel liquid crystalline materials with specific optical and electronic properties.

Q & A

Basic: What synthetic routes are optimal for preparing 2-methylphenyl (4-methoxyphenyl)acetate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves esterification of 4-methoxyphenylacetic acid with 2-methylphenol under acid catalysis. Key parameters include:

  • Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid for efficient ester bond formation .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Solvent choice : Toluene or dichloromethane aids in azeotropic water removal, improving yield. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Optimize stoichiometry (1:1.2 molar ratio of acid to phenol) to maximize conversion .

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing purity and structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm) and methoxy/methyl group integration .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Use acetonitrile/water (70:30) mobile phase for baseline separation of impurities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]+^+) and fragments (e.g., loss of methoxy group).

Advanced: How do hydrogen bonding patterns influence crystalline packing, and what analytical methods decode these interactions?

Intermolecular hydrogen bonds (e.g., C=O···H–O) dictate crystal lattice stability. Methodologies include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve atomic positions and hydrogen bond geometries. Use SHELXL for refinement, adjusting parameters like ADPs to model disorder .
  • Graph set analysis : Classify hydrogen bond motifs (e.g., R22(8)\text{R}_2^2(8) rings) to predict packing efficiency .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond density.

Advanced: What computational strategies predict solid-state stability and molecular conformation?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen bond donor/acceptor sites.
  • Molecular dynamics (MD) simulations : Simulate crystal packing using force fields (e.g., AMBER) to assess lattice energy .
  • Morphology prediction : Tools like Mercury CSD model crystal habitus based on intermolecular interactions .

Basic: What experimental design considerations prevent degradation during synthesis and storage?

  • Moisture control : Use anhydrous solvents and store under inert gas (N2_2/Ar) to hydrolytic stability .
  • Light sensitivity : Amber glassware and low-temperature storage (-20°C) mitigate photodegradation .
  • Catalyst removal : Neutralize residual acid post-reaction (e.g., NaHCO3_3 wash) to prevent ester hydrolysis .

Advanced: How to design SAR studies using derivatives to explore biological activity?

  • Derivatization strategies : Introduce substituents (e.g., halogens, hydroxyl groups) at the phenyl or methoxy positions via nucleophilic substitution .
  • Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomes and LC-MS-based metabolite profiling .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Basic: What impurities arise during synthesis, and how are they quantified?

Common impurities include unreacted 4-methoxyphenylacetic acid and 2-methylphenol. Analytical workflows:

  • GC-MS : Detect volatile byproducts (e.g., residual phenol) with a DB-5MS column .
  • Titration : Quantify free acid content via NaOH titration (phenolphthalein endpoint) .

Advanced: How to address crystallographic challenges like twinning or disorder in SHELXL refinement?

  • Twinning : Use TWIN/BASF commands in SHELXL to model twin domains. Refine twin fractions iteratively .
  • Disorder : Apply PART/SUMP restraints to model split positions. Validate with residual density maps and ADPs .

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